![molecular formula C22H31N3O5S2 B4049479 N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B4049479.png)
N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C22H31N3O5S2. It is known for its unique structure, which includes two sulfamoyl groups attached to a phenyl ring, and an acetamide group.
Aplicaciones Científicas De Investigación
N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for its ability to inhibit certain enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps One common method includes the reaction of 4-aminophenyl sulfonamide with dibutylamine in the presence of a suitable catalystThe reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(dibutylsulfamoyl)phenyl]acetamide: A structurally similar compound with one sulfamoyl group.
N-[4-(dibutylsulfamoyl)phenyl]sulfonamide: Another related compound with a sulfonamide group instead of an acetamide group.
Uniqueness
N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of two sulfamoyl groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic benefits .
Propiedades
IUPAC Name |
N-[4-[[4-(dibutylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S2/c1-4-6-16-25(17-7-5-2)32(29,30)22-14-10-20(11-15-22)24-31(27,28)21-12-8-19(9-13-21)23-18(3)26/h8-15,24H,4-7,16-17H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWSDSQAQZRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


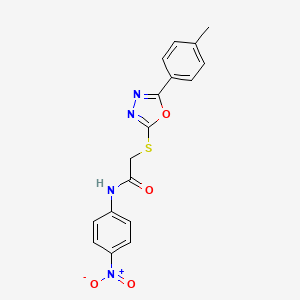
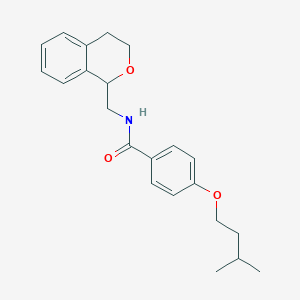


![N-(2-hydroxyethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4049440.png)
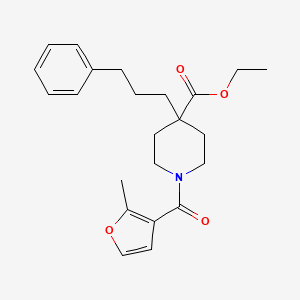
![N-{4-[(3-cyclohexylpropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4049456.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4049472.png)
![1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B4049477.png)

![5-[(2-hydroxy-5-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4049499.png)
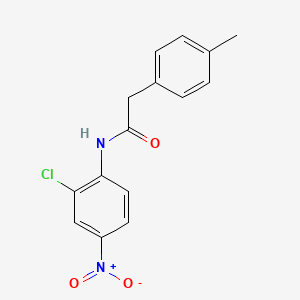
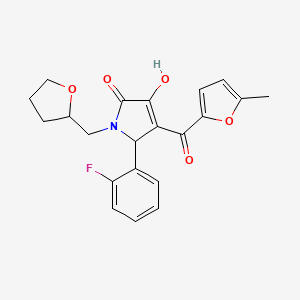
![methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4049506.png)
